5-(furan-2-yl)-3-phenyl-1H-pyrazole
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Overview
Description
5-(Furan-2-yl)-3-phenyl-1H-pyrazole: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-2-yl)-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 5-(furan-2-yl)-3-phenyl-1H-pyrazole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, targeting the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(Furan-2-yl)-3-phenyl-1H-pyrazole is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds .
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its ability to interact with various biological targets .
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism by which 5-(furan-2-yl)-3-phenyl-1H-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary, but often include modulation of signaling pathways and interaction with cellular proteins .
Comparison with Similar Compounds
5-(Furan-2-yl)-1H-pyrazole: Similar structure but lacks the phenyl group.
3-Phenyl-1H-pyrazole: Similar structure but lacks the furan ring.
5-(Furan-2-yl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 5-(Furan-2-yl)-3-phenyl-1H-pyrazole is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its simpler analogs .
Properties
IUPAC Name |
5-(furan-2-yl)-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRRQXOVEKCBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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